1-(Benzyloxy)-2,4,6-trimethylpyridin-1-ium perchlorate
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Overview
Description
1-(Benzyloxy)-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound known for its unique structural properties and reactivity. It features a benzyloxy group attached to a pyridinium ring, which is further substituted with three methyl groups at the 2, 4, and 6 positions. The perchlorate anion serves as the counterion, contributing to the compound’s overall stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the alkylation of 2,4,6-trimethylpyridine with benzyl chloride in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to reflux conditions
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is common in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The pyridinium ring can be reduced to form the corresponding dihydropyridine derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium iodide, ammonia
Major Products Formed:
Oxidation Products: Benzaldehyde, benzoic acid
Reduction Products: Dihydropyridine derivatives
Substitution Products: Benzyl halides, benzylamines
Scientific Research Applications
1-(Benzyloxy)-2,4,6-trimethylpyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of benzyl ethers and esters.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with various molecular targets. The benzyloxy group can participate in electrophilic aromatic substitution reactions, while the pyridinium ring can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Similar in structure but differs in the counterion, which affects its reactivity and solubility.
Benzyl trichloroacetimidate: Another benzylating agent used in organic synthesis, but it requires acidic conditions for activation.
Uniqueness: 1-(Benzyloxy)-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to its combination of a benzyloxy group and a pyridinium ring, which provides a distinct reactivity profile. Its perchlorate counterion also contributes to its stability and solubility in various solvents.
Properties
CAS No. |
136969-37-4 |
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Molecular Formula |
C15H18ClNO5 |
Molecular Weight |
327.76 g/mol |
IUPAC Name |
2,4,6-trimethyl-1-phenylmethoxypyridin-1-ium;perchlorate |
InChI |
InChI=1S/C15H18NO.ClHO4/c1-12-9-13(2)16(14(3)10-12)17-11-15-7-5-4-6-8-15;2-1(3,4)5/h4-10H,11H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
DCQUTCULSXCXJV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)OCC2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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